1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester

Long-acting analgesic Depot formulation Duration of action

The compound 1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester (CAS 623563-98-4), also referred to as ketorolac pentyl ester, is a synthetic alkyl ester prodrug derived from the potent nonsteroidal anti-inflammatory drug (NSAID) ketorolac. It belongs to the pyrrolizine carboxylic acid class and was designed via esterification of the parent carboxylic acid moiety to enhance lipophilicity and enable sustained parenteral delivery from an oily depot formulation.

Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
CAS No. 623563-98-4
Cat. No. B12591283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester
CAS623563-98-4
Molecular FormulaC20H23NO3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3
InChIInChI=1S/C20H23NO3/c1-2-3-7-14-24-20(23)16-12-13-21-17(16)10-11-18(21)19(22)15-8-5-4-6-9-15/h4-6,8-11,16H,2-3,7,12-14H2,1H3
InChIKeyNGQQHLJTTPUAFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester (CAS 623563-98-4) – Core Chemical Identity and Pharmacological Class


The compound 1H-Pyrrolizine-1-carboxylic acid, 5-benzoyl-2,3-dihydro-, pentyl ester (CAS 623563-98-4), also referred to as ketorolac pentyl ester, is a synthetic alkyl ester prodrug derived from the potent nonsteroidal anti-inflammatory drug (NSAID) ketorolac [1]. It belongs to the pyrrolizine carboxylic acid class and was designed via esterification of the parent carboxylic acid moiety to enhance lipophilicity and enable sustained parenteral delivery from an oily depot formulation [2]. Its molecular formula is C₂₀H₂₃NO₃ with a monoisotopic mass of 325.41 g/mol [3]. Pharmacologically, it functions as a prodrug that undergoes rapid in vivo hydrolysis to release the active moiety ketorolac, which non‑selectively inhibits cyclooxygenase (COX‑1 and COX‑2), thereby suppressing prostaglandin synthesis and exerting analgesic, anti‑inflammatory, and antipyretic effects [1][2].

Why Ketorolac Pentyl Ester (CAS 623563-98-4) Cannot Be Replaced by the Parent Drug Ketorolac or Other in‑Class NSAID Esters


Ketorolac pentyl ester is not interchangeable with the parent drug ketorolac (free acid or tromethamine salt) or with other ketorolac alkyl esters because the pentyl promoiety confers a distinct combination of release kinetics, duration of action, and formulation compatibility that is not shared by shorter- or longer‑chain analogs. The pentyl ester, when dissolved in a pharmaceutically acceptable oil vehicle, forms an intramuscular depot that slows absorption and extends the analgesic effect to 52–76 hours in preclinical models—a 6.5‑ to 9.5‑fold prolongation relative to aqueous ketorolac tromethamine [1]. This profile is critically dependent on the ester chain length; methyl, ethyl, and propyl esters are primarily investigated for transdermal delivery due to their higher skin permeation rates but lack the same depot‑forming capacity [2]. Conversely, longer‑chain esters (e.g., decyl ester) may exhibit excessively slow hydrolysis, potentially delaying the onset of action [1]. Therefore, procurement or formulation decisions must be guided by the specific ester identity, as even minor alterations in the alkyl chain profoundly alter pharmacokinetic and pharmacodynamic outcomes.

Quantitative Differentiation of Ketorolac Pentyl Ester (CAS 623563-98-4) Versus Its Closest Analogs


Duration of Antinociceptive and Anti‑inflammatory Action: Pentyl Ester vs. Ketorolac Tromethamine

In a Sprague‑Dawley rat model, intramuscular injection of ketorolac pentyl ester at 240 µmol/kg in an oil vehicle produced significant antinociceptive and anti‑inflammatory effects lasting 52–76 hours. This represents a 6.5‑ to 9.5‑fold extension compared with ketorolac tromethamine 240 µmol/kg in saline, which exhibited a duration of only 6–8 hours [1]. The 7.8‑fold prolongation was independently confirmed in a separate rat study where the pentyl ester in injectable oil achieved a long‑lasting analgesic effect, whereas the traditional saline dosage form of ketorolac acted for a much shorter period [2].

Long-acting analgesic Depot formulation Duration of action

In Vivo Prodrug Conversion Efficiency: Complete Biotransformation to Active Ketorolac

Following intravenous administration of ketorolac pentyl ester (26.57 µmol/kg) to rabbits, the area under the plasma concentration–time curve (AUC₀–∞) of the liberated ketorolac was 8,930 ± 10 µg·min/mL, which was statistically indistinguishable from the AUC₀–∞ of 8,840 ± 1,040 µg·min/mL obtained after direct intravenous injection of an equimolar dose of ketorolac (10 mg/kg, 26.57 µmol/kg) [1]. The conversion half‑life (T₁/₂ ka) was only 0.487 ± 0.002 minutes, and the elimination half‑life of the intact ester was 13.2 ± 1.2 minutes, indicating rapid and complete hydrolysis [1].

Prodrug activation Pharmacokinetics Bioequivalence

Plasma Clearance Rate Distinction: Intact Pentyl Ester vs. Liberated Ketorolac

The intact ketorolac pentyl ester exhibits an extremely high total plasma clearance (Clt) of 72,600 ± 7,800 mL/min/kg, compared with only 0.770 ± 0.090 mL/min/kg for directly administered ketorolac [1]. This ~94,000‑fold difference in clearance reflects the rapid hydrolysis of the ester promoiety by tissue and plasma esterases, ensuring that the prodrug does not accumulate and is quickly converted to the active parent drug. The distribution half‑life (T₁/₂α) of the pentyl ester is 1.08 ± 0.13 minutes versus 9.40 ± 1.30 minutes for ketorolac, further underscoring the rapid initial disposition of the ester [1].

Pharmacokinetics Elimination half‑life Plasma clearance

Chain‑Length‑Dependent Skin Permeation: Pentyl Ester Falls Within the Optimal Lipophilicity Range for Transdermal Delivery

In a systematic evaluation of ketorolac alkyl ester prodrugs (methyl through pentyl), the steady‑state skin permeation rate increased with alkyl chain length, reaching a maximum of 46.61 nmol/cm²/h for the 1‑propyl ester and maintaining elevated permeation for longer chains, before declining due to excessive lipophilicity [1]. The pentyl ester, with a logP approximately 1.5–2 units higher than the parent ketorolac acid, resides in the optimal lipophilicity window (logP ≈ 3–4) that balances stratum corneum partitioning with adequate aqueous solubility for transdermal flux [1][2]. Although the pentyl ester was not the single most permeable congener, its permeation rate significantly exceeded that of unmodified ketorolac (which suffers from low skin permeability due to its ionized carboxylate group at physiological pH) and was comparable to other mid‑chain esters [1].

Transdermal delivery Lipophilicity Skin permeation

Patent‑Backed Structural Specificity: Pentyl Ester as a Preferred Embodiment for Long‑Acting Injectable Compositions

The international patent application WO20060183786 explicitly lists ketorolac pentyl ester among the preferred C₁–C₂₀ straight‑chain alkyl ester derivatives for an injectable long‑acting analgesic composition comprising a pharmaceutically acceptable oil vehicle [1]. The specification teaches that the pentyl ester, when formulated in sesame oil or soybean oil, forms a depot that provides prolonged analgesia suitable for the treatment of long‑lasting pain and inflammation [1]. This patent protection creates a structural and intellectual‑property distinction: generic substitution with an unclaimed ester (e.g., methyl or ethyl ester) would not only fail to replicate the depot performance but may also fall outside the patent’s preferred composition claims, carrying different freedom‑to‑operate implications for commercial development.

Intellectual property Depot formulation Ketorolac ester derivatives

High‑Value Research and Industrial Application Scenarios for Ketorolac Pentyl Ester (CAS 623563-98-4)


Development of a Once‑Every‑2‑to‑3‑Day Injectable NSAID for Post‑Operative Pain Management

The 52–76 hour duration of antinociceptive and anti‑inflammatory action observed in rats [1] makes ketorolac pentyl ester the lead candidate for a non‑opioid, long‑acting injectable that can cover the critical 48–72 hour post‑surgical pain window with a single intramuscular dose. Preclinical formulation development should focus on optimizing the oil vehicle (sesame oil, soybean oil) and ester concentration to achieve sustained release, leveraging the depot effect documented in the patent literature [2].

Pharmacokinetic Bridging Studies for Prodrug‑to‑Active Conversion in Large‑Animal Models

Because the pentyl ester undergoes rapid and complete conversion to ketorolac with an AUC equivalence demonstrated in rabbits (AUC ratio ≈ 1.01) [3], it is suitable for pharmacokinetic bridging studies in dogs or mini‑pigs to support Investigational New Drug (IND) applications. The extremely short conversion half‑life (T₁/₂ ka = 0.487 min) [3] ensures that plasma monitoring of liberated ketorolac can serve as a reliable surrogate for systemic exposure.

Combination Depot Formulation with Local Anesthetics for Extended Peri‑Operative Analgesia

The oil‑based depot characteristics of ketorolac pentyl ester enable co‑formulation with lipophilic local anesthetics (e.g., bupivacaine free base) to create a single‑injection multimodal analgesic product. The 6.5–9.5‑fold prolongation relative to aqueous ketorolac [1] complements the 4–8 hour duration of bupivacaine, potentially achieving synergistic pain relief over 48–72 hours without opioids.

Reference Standard for Analytical Method Development and Quality Control of Ketorolac Ester Prodrugs

With a purity specification >99% confirmed by elemental analysis, NMR, and GC‑MS [3], ketorolac pentyl ester can serve as a primary reference standard for HPLC method validation, impurity profiling, and stability‑indicating assays of ketorolac ester prodrug formulations. Its distinct retention time relative to shorter‑ and longer‑chain esters facilitates chromatographic resolution in multi‑component analysis.

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